

Technical Support Center: Optimizing Computational Workflows for EPAD Genomic Data

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Welcome to the technical support center for the EPAD (Exemplar Platform for Advanced Discovery) genomic data computational workflow. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the analysis of genomic data on our platform.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of workflow failure on the EPAD platform?

A1: Workflow failures on the EPAD platform can typically be attributed to a few common issues:

- Data Quality Issues: Low-quality raw sequencing data is a primary cause of errors in downstream analysis.[1][2]
- Tool and Version Incompatibility: Conflicts between different software versions or their dependencies can disrupt a pipeline.[1]
- Computational Resource Limits: Insufficient memory (RAM) or CPU allocation for a specific task can lead to abrupt termination of the workflow.[3][4]
- Incorrect File Formats or Naming: Mismatched or improperly named input files can cause tools to fail.[5]

Troubleshooting & Optimization





• Reference Genome Mismatch: Using a different version of the reference genome or annotation file than what is expected by the workflow can lead to significant errors.[6]

Q2: How can I ensure the quality of my raw sequencing data before starting a workflow?

A2: Performing quality control (QC) on your raw FASTQ files is a critical first step.[2][7] We recommend using tools like FastQC to assess metrics such as base quality scores, GC content, and adapter contamination.[8][9][10] If the quality is suboptimal, use a tool like Trimmomatic to remove low-quality bases and adapter sequences.[1][9][10]

Q3: My alignment step is running very slowly. How can I optimize it?

A3: Slow alignment can be a computational bottleneck.[1] Consider the following optimizations:

- Increase Computational Resources: Allocate more CPU cores and memory to the alignment task. Cloud platforms and high-performance computing (HPC) clusters are designed for such scalable tasks.[11][12]
- Parallel Processing: Break down large input files into smaller chunks and process them in parallel.[13] Many modern aligners and workflow management systems support this.
- Choose an Appropriate Aligner: For short-read sequencing data, aligners like BWA-MEM are considered a gold standard for their balance of speed and accuracy.[14]

Q4: I'm seeing a high number of false positives in my variant calling results. What could be the cause?

A4: A high false-positive rate in variant calling can stem from several sources:

- Poor Alignment Quality: Misaligned reads can lead to incorrect variant calls.
- PCR Duplicates: A large number of duplicate reads from PCR amplification can artificially inflate support for a variant.[8]
- Inadequate Filtering: It is crucial to apply appropriate filters to your variant calls based on quality scores, depth, and strand bias to minimize false positives.[10] The Genome Analysis Toolkit (GATK) provides best practices for variant filtering.[15]



Q5: How can I ensure my analysis is reproducible?

A5: Reproducibility is a cornerstone of scientific research.[16] To ensure your workflows are reproducible:

- Use Workflow Management Systems: Tools like Nextflow or Snakemake help standardize and automate your pipelines.[1][12]
- Document Everything: Keep detailed records of the software versions, parameters, and reference genomes used in your analysis.[7][12][13]
- Version Control: Use version control systems like Git to track changes to your analysis scripts.[1]
- Containerization: Use container technologies like Docker to package your software and its dependencies, ensuring a consistent runtime environment.[17]

Troubleshooting Guides Issue 1: Workflow Fails During Data Ingestion or Quality Control

Symptoms:

- The workflow terminates at the initial stage.
- Error messages related to file reading or parsing.
- · FastQC report shows poor quality metrics.

Troubleshooting Steps:

- Verify File Integrity: Ensure your FASTQ files are not corrupted and are properly formatted.
- Check File Names and Paths: Double-check that the input file paths are correct and that the file names match the expected pattern for the workflow.



- Run Initial QC: Use FastQC to examine the raw read quality. Pay close attention to per-base quality scores and adapter content.
- Data Cleaning: If QC reveals issues, use a tool like Trimmomatic to trim adapters and low-quality bases.[10]

Issue 2: Low Alignment Rate or Poor Mapping QualitySymptoms:

- A low percentage of reads mapping to the reference genome.
- Warning messages from the alignment tool (e.g., BWA, Bowtie2).
- Visual inspection in a genome browser like IGV shows many reads are unmapped or have low mapping quality scores.

Troubleshooting Steps:

- Confirm Reference Genome: Ensure the reference genome build (e.g., hg38) used for alignment matches the one your data was generated for.[6]
- Check for Contamination: A high number of unmapped reads could indicate contamination from another species.
- Review Alignment Parameters: Default alignment parameters may not be optimal for all datasets. Consult the aligner's documentation to adjust settings if necessary.[1]
- Assess Library Quality: Issues during library preparation can lead to poor alignment.

Issue 3: Variant Calling Pipeline Fails or Produces Inconsistent Results

Symptoms:

- The variant caller (e.g., GATK HaplotypeCaller) exits with an error.
- The number of variants identified is unexpectedly high or low.



• Key quality metrics for variants (e.g., QUAL, QD) are poor.

Troubleshooting Steps:

- Check Input BAM Files: Ensure the input alignment files (BAM) are sorted and indexed. Use tools like Picard's ValidateSamFile to check for formatting errors.
- Mark Duplicates: It is a critical pre-processing step to mark or remove PCR duplicates before variant calling to avoid false positives.[8] Picard's MarkDuplicates is a standard tool for this.
- Base Quality Score Recalibration (BQSR): This GATK step adjusts base quality scores to improve the accuracy of variant calls.
- Review Variant Filtering: After initial variant calling, apply stringent filtering based on GATK best practices to remove likely false positives.[15][18]

Experimental Protocols Protocol 1: Raw Data Quality Control and Preprocessing

This protocol outlines the steps for assessing and improving the quality of raw sequencing reads.

- Objective: To evaluate the quality of raw FASTQ data and remove low-quality reads and adapter sequences.
- Tools:
 - FastQC: For initial quality assessment.
 - Trimmomatic: For trimming and filtering reads.[10]
- · Methodology:
 - 1. Run FastQC on the raw FASTQ files to generate a quality report.



- 2. Review the FastQC report, paying attention to "Per base sequence quality" and "Overrepresented sequences" which may indicate adapter contamination.
- 3. Run Trimmomatic to remove adapters and low-quality bases. The following is an example command for paired-end reads:
- 4. After running Trimmomatic, run FastQC again on the cleaned (paired) output files to confirm the improvement in data quality.[9]

Protocol 2: Variant Calling Workflow

This protocol provides a high-level overview of a standard variant calling pipeline using BWA and GATK.

- Objective: To identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) from whole-genome or whole-exome sequencing data.
- Tools:
 - BWA-MEM: For read alignment.
 - SAMtools: For processing alignment files.
 - Picard: For marking duplicates and other BAM file manipulations.
 - GATK: For Base Quality Score Recalibration and variant calling.[19]
- Methodology:
 - 1. Alignment: Align the pre-processed reads to the reference genome using BWA-MEM.
 - 2. SAM to BAM Conversion: Convert the SAM file to a compressed BAM format and sort it.
 - 3. Mark Duplicates: Use Picard's MarkDuplicates to identify PCR duplicates.
 - 4. Base Quality Score Recalibration (BQSR): Use GATK's BaseRecalibrator and ApplyBQSR to adjust base quality scores. This is a two-step process that requires a database of known variants (e.g., dbSNP).



- 5. Variant Calling: Use GATK's HaplotypeCaller to call variants for each sample.
- 6. Variant Filtering: Apply filters to the raw variant calls using GATK's VariantFiltration to distinguish true variants from artifacts.

Quantitative Data Summary

The performance of a genomic analysis workflow can vary significantly based on the tools and computational resources used. The tables below summarize typical performance metrics for different stages of the workflow.

Table 1: Comparison of Short-Read Aligners

Aligner	F1 Score (SNPs)	F1 Score (Indels)	Relative Speed
BWA-MEM	~0.995	~0.980	Faster
Bowtie2	~0.980	~0.965	Slower
Isaac	~0.994	~0.978	Fast
Novoalign	~0.995	~0.981	Slowest

F1 scores are a harmonic mean of precision and recall and are based on benchmarks against gold-standard datasets. Higher is better. Data synthesized from recent comparative studies.[14]

Table 2: Impact of Pre-processing on Variant Calling Accuracy

Pre-processing Step	Effect on False Positives	Effect on Sensitivity
Adapter & Quality Trimming	Significant Reduction	Minimal Impact
Duplicate Marking	Significant Reduction	Minimal Impact
Base Quality Score Recalibration (BQSR)	Moderate Reduction	Slight Increase

This table illustrates the qualitative impact of key pre-processing steps on the final variant calling results.



Visualizations EPAD Standard Genomic Workflow

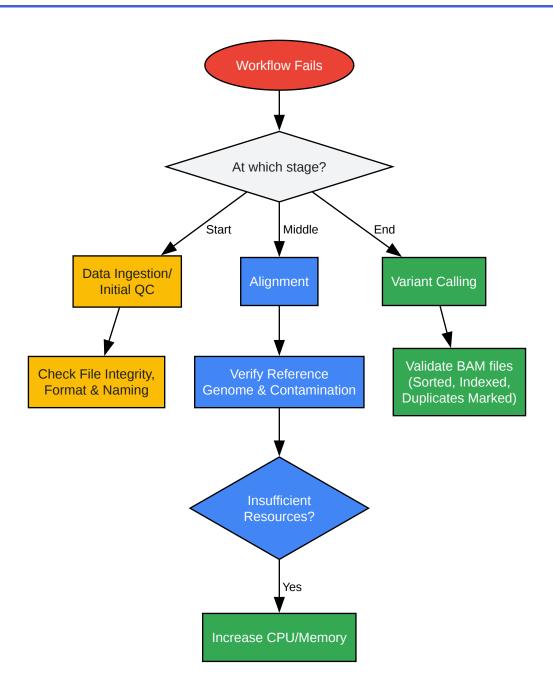


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Caption: A diagram of the standard computational workflow for genomic data analysis on the EPAD platform.

Troubleshooting Logic for Workflow Failures





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Caption: A logical workflow for troubleshooting common points of failure in genomic data analysis.

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